Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester
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Overview
Description
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester typically involves the esterification of Benzenepropanoic acid with 2-(3,3-dimethyloxiranyl)ethanol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, ethyl ester
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other esters. This makes it valuable in applications requiring specific chemical transformations.
Properties
CAS No. |
652161-22-3 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(3,3-dimethyloxiran-2-yl)ethyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O3/c1-15(2)13(18-15)10-11-17-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
RJDOYPBFFZJLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCOC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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